Tipiracil

Descripción general

Descripción

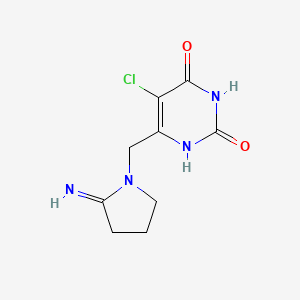

Tipiracil es un inhibidor de la timidin fosforilasa que se utiliza principalmente en el tratamiento del cáncer. A menudo se combina con trifluridina para formar el fármaco TAS-102, que se utiliza para tratar el cáncer colorrectal metastásico y otras malignidades . This compound ayuda a mantener la concentración sanguínea de trifluridina inhibiendo la enzima timidin fosforilasa, que metaboliza la trifluridina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de tipiracil implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Una ruta sintética común incluye la reacción de 5-cloro-6-(2-iminopirrolidin-1-il)metil-2,4(1H,3H)-pirimidindiona con reactivos apropiados bajo condiciones controladas .

Métodos de producción industrial

La producción industrial de this compound generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de solventes como metanol, acetonitrilo y agua en proporciones específicas, y las reacciones se llevan a cabo bajo temperaturas y presiones controladas .

Análisis De Reacciones Químicas

Tipos de reacciones

Tipiracil experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: This compound puede experimentar reacciones de sustitución donde un grupo funcional se reemplaza por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar que se formen los productos deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes formas oxidadas de this compound, mientras que las reacciones de sustitución pueden conducir a la formación de varios derivados sustituidos .

Aplicaciones Científicas De Investigación

Tipiracil tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como un compuesto modelo en varios estudios químicos para comprender su reactividad e interacciones con otras moléculas.

Biología: En la investigación biológica, this compound se utiliza para estudiar sus efectos en los procesos celulares y sus interacciones con las enzimas.

Medicina: this compound se utiliza principalmente en el tratamiento del cáncer colorrectal metastásico y otras malignidades. .

Industria: En la industria farmacéutica, this compound se utiliza en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia en las pruebas de medicamentos

Mecanismo De Acción

Tipiracil ejerce sus efectos inhibiendo la enzima timidin fosforilasa, que es responsable de la degradación de la trifluridina. Al inhibir esta enzima, this compound aumenta la exposición sistémica a la trifluridina, mejorando sus efectos terapéuticos. Los objetivos moleculares y las vías implicadas en la acción de this compound incluyen la inhibición de la timidin fosforilasa y el consiguiente aumento de los niveles de trifluridina .

Comparación Con Compuestos Similares

Compuestos similares

Trifluridina: A menudo se combina con tipiracil para formar TAS-102.

Bevacizumab: Se utiliza en combinación con trifluridina y this compound para obtener efectos terapéuticos mejorados.

Singularidad

This compound es único en su capacidad para inhibir la timidin fosforilasa, lo que mejora significativamente la biodisponibilidad y los efectos terapéuticos de la trifluridina. Esto lo convierte en un componente valioso en los regímenes de tratamiento contra el cáncer, particularmente para el cáncer colorrectal metastásico .

Propiedades

IUPAC Name |

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHMKNYGKVVGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025833 | |

| Record name | Tipiracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tipiracil is a thymidine phosphorylase inhibitor. Its function prevents the breakdownof the active component of trifluridine, thus increasing the bioavailability of trifluridine and boosting its systemic presence. In addition, it is reported that thymidine phosphorylase is an angiogenic factor usually overexpressed in solid tumors. There is a direct association of thymidine phosphorylase with a poor prognosis; where the tumors with an elevated expression of this enzyme tend to present an increased angiogenesis and ergo, be more malignant. Therefore, it has been suggested that tipiracil presents an aditional function by downregulating tumoral angiogenesis. | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

183204-74-2 | |

| Record name | Tipiracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183204-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipiracil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipiracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPIRACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGO10K751P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

245ºC (decomposition) | |

| Record name | Tipiracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

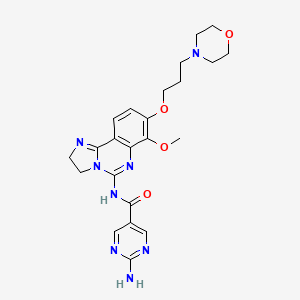

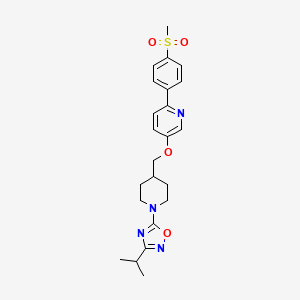

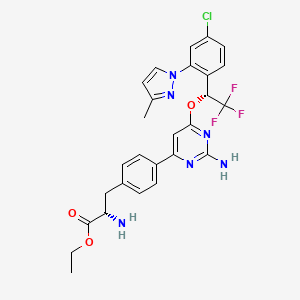

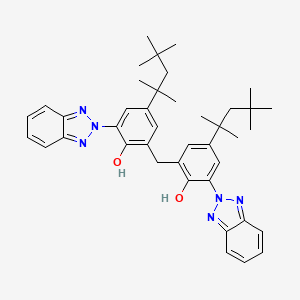

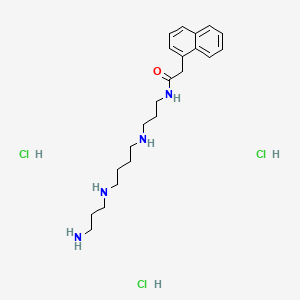

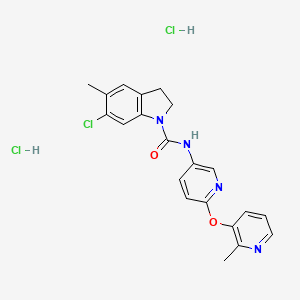

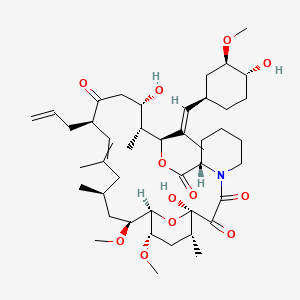

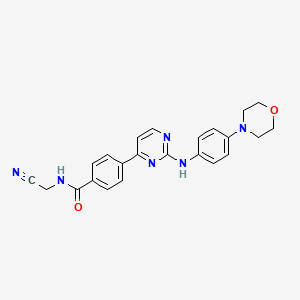

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.